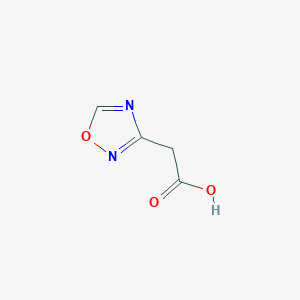

1,2,4-Oxadiazole-3-acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

1083216-30-1 |

|---|---|

Molecular Formula |

C4H4N2O3 |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)acetic acid |

InChI |

InChI=1S/C4H4N2O3/c7-4(8)1-3-5-2-9-6-3/h2H,1H2,(H,7,8) |

InChI Key |

WBDQZHONDVMBJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NO1)CC(=O)O |

Origin of Product |

United States |

The Significance of 1,2,4 Oxadiazole Heterocycles in Contemporary Chemical Research

The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has become a privileged scaffold in modern drug discovery. encyclopedia.pubnih.gov Its unique physicochemical properties make it a versatile component in the design of new bioactive molecules.

A key feature of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide groups. researchgate.net Bioisosterism is a strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to mitigate undesirable properties. researchgate.net Unlike esters and amides, which are often susceptible to hydrolysis by metabolic enzymes, the 1,2,4-oxadiazole ring is generally more stable, leading to improved pharmacokinetic profiles of drug candidates. researchgate.netrsc.org This resistance to metabolic degradation is a significant advantage in the development of new therapeutics. rsc.org

The 1,2,4-oxadiazole moiety is not merely a passive linker; it actively participates in molecular interactions. The presence of a furan-type oxygen atom and two pyridine-type nitrogen atoms renders the ring electron-poor. rjptonline.org This electronic nature allows it to act as a hydrogen bond acceptor, a crucial interaction for ligand binding to biological targets. scielo.br The electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced at the C5 position than at the C3 position. rjptonline.org

The versatility of the 1,2,4-oxadiazole core is further demonstrated by the wide array of biological activities exhibited by its derivatives. These compounds have shown potential as anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, and antifungal agents, among others. encyclopedia.pubnih.govrjptonline.org This broad spectrum of activity underscores the importance of the 1,2,4-oxadiazole heterocycle as a valuable building block in the development of new medicines.

Rationale for Investigating the 1,2,4 Oxadiazole 3 Acetic Acid Structural Framework

The investigation into the 1,2,4-oxadiazole-3-acetic acid framework is driven by the desire to combine the favorable properties of the 1,2,4-oxadiazole (B8745197) ring with the functional handle of an acetic acid moiety. This specific combination offers several strategic advantages in drug design and chemical biology.

The acetic acid group provides a crucial point for further chemical modification. This allows for the systematic exploration of the chemical space around the core structure, a process known as structure-activity relationship (SAR) studies. By attaching different chemical groups to the acetic acid side chain, researchers can fine-tune the pharmacological properties of the molecule to optimize its potency, selectivity, and pharmacokinetic profile.

Furthermore, the carboxylic acid function itself can be a key pharmacophoric element, directly interacting with biological targets. For instance, a recent study highlighted the design and synthesis of 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn In this case, the carboxylic acid group plays a vital role in the binding of the inhibitor to the enzyme's active site. ipbcams.ac.cn

Historical Context of 1,2,4 Oxadiazole Chemistry and Key Derivatives

Strategies for the Construction of the 1,2,4-Oxadiazole Ring System

The construction of the 1,2,4-oxadiazole ring predominantly relies on two powerful strategies: cyclization reactions involving amidoxime precursors and 1,3-dipolar cycloaddition reactions.

Amidoxime-Based Cyclization Reactions

Amidoximes are key starting materials for many 1,2,4-oxadiazole syntheses. tandfonline.com These methods generally involve the acylation of the amidoxime followed by a cyclodehydration step to form the heterocyclic ring. researchgate.netbeilstein-journals.org

Acylation of Amidoximes Followed by Intramolecular Cyclodehydration

A common and versatile method for synthesizing 1,2,4-oxadiazoles involves the O-acylation of an amidoxime with an activated carboxylic acid derivative, which is then followed by cyclodehydration. researchgate.netresearchgate.netresearchgate.net This two-step process allows for the controlled formation of the desired oxadiazole. The intermediate O-acylamidoxime can sometimes be isolated, but often the reaction proceeds directly to the final product. nih.govtandfonline.com The cyclization is typically promoted by heat or the use of a base. beilstein-journals.orgnih.gov

For instance, the reaction of an amidoxime with an acyl chloride or anhydride (B1165640) is a classic approach. tandfonline.com The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N,N'-carbonyldiimidazole (CDI) can also facilitate the initial acylation. researchgate.net

A specific protocol for synthesizing chiral 1,2,4-oxadiazole-containing amino acids involves the condensation of an aspartyl derivative with an amidoxime, followed by the formation of the 1,2,4-oxadiazole ring. nih.gov To avoid cleavage of the Fmoc protecting group, sodium acetate (B1210297) in refluxing ethanol/water has been identified as an effective catalyst for the conversion of Fmoc-amino acyl amidoximes to the corresponding 1,2,4-oxadiazoles. nih.gov

Table 1: Examples of Reagents Used in Acylation and Cyclodehydration

| Acylating Agent/Coupling Agent | Cyclization Condition | Reference |

|---|---|---|

| Acyl Chlorides | Heat, Base (e.g., Pyridine) | tandfonline.comrjptonline.org |

| Anhydrides | Heat | researchgate.nettandfonline.com |

| N,N'-Dicyclohexylcarbodiimide (DCC) | - | researchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | - | researchgate.netacs.org |

| N,N'-Carbonyldiimidazole (CDI) | Heat | researchgate.netbeilstein-journals.org |

One-Pot Synthetic Protocols from Amidoximes and Carboxylic Acid Derivatives

To improve efficiency and simplify procedures, several one-pot methods for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives have been developed. nih.gov These protocols avoid the isolation of the intermediate O-acylamidoxime, streamlining the synthetic process.

One such method involves the reaction of aryl nitriles with hydroxylamine (B1172632), followed by the addition of crotonoyl chloride to the in situ generated amidoxime, yielding 1,2,4-oxadiazoles in high yields under mild conditions. ias.ac.in Another approach utilizes a superbase medium like NaOH/DMSO at room temperature for the condensation of amidoximes with esters or dicarboxylic acid anhydrides. researchgate.netmdpi.comsci-hub.se This method is notable for its mild conditions and scalability. sci-hub.se

Microwave-assisted synthesis has also emerged as a rapid and efficient one-pot method for reacting amidoximes with acyl chlorides or Meldrum's acids under solvent-free conditions. ias.ac.inorganic-chemistry.org

Table 2: Comparison of One-Pot Synthetic Protocols

| Reactants | Conditions | Advantages | Reference |

|---|---|---|---|

| Aryl Nitriles, Hydroxylamine, Crotonoyl Chloride | Mild, THF/DMSO | High yield, straightforward | ias.ac.in |

| Amidoximes, Esters/Anhydrides | NaOH/DMSO, Room Temperature | Mild, scalable, good yields | researchgate.netmdpi.comsci-hub.se |

| Amidoximes, Acyl Chlorides/Meldrum's Acids | Microwave, Solvent-free | Rapid, high-yielding | ias.ac.inorganic-chemistry.org |

Reactions with Activated Carboxylic Acid Derivatives (e.g., Esters, Anhydrides)

The reaction of amidoximes with activated carboxylic acid derivatives like esters and anhydrides is a cornerstone of 1,2,4-oxadiazole synthesis. researchgate.netresearchgate.net A significant advancement in this area is the development of a one-pot, room-temperature protocol using a NaOH/DMSO medium for the condensation of amidoximes with carboxylic acid esters. researchgate.net This method has been shown to be effective for a wide range of alkyl, aryl, and heteroaryl amidoximes and esters. researchgate.net

Similarly, the reaction of amidoximes with dicarboxylic acid anhydrides in a NaOH/DMSO medium provides an efficient and mild one-pot synthesis of 1,2,4-oxadiazoles bearing a carboxylic acid functionality. sci-hub.se This method is advantageous due to the use of readily available and inexpensive starting materials. sci-hub.se Furthermore, the synthesis of 1,2,4-oxadiazoles has been achieved in water by reacting amidoximes with anhydrides under catalyst-free conditions, offering a green and efficient alternative. researchgate.net

1,3-Dipolar Cycloaddition Reactions

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is through 1,3-dipolar cycloaddition reactions. researchgate.net This approach typically involves the reaction of a nitrile oxide with a nitrile. beilstein-journals.org

Nitrile Oxide Cycloadditions

The [3+2] cycloaddition of nitrile oxides with nitriles is a well-established method for the synthesis of 1,2,4-oxadiazoles. sctunisie.orgthieme-connect.com Nitrile oxides can be generated in situ from various precursors, such as α-nitroketones, through acid-catalyzed dehydration. google.com

An interesting variation is the inverse electron-demand 1,3-dipolar cycloaddition, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. kochi-tech.ac.jp This approach expands the scope of the reaction to include common aliphatic nitriles. kochi-tech.ac.jp Iron(III) nitrate (B79036) has been used to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, where it promotes the formation of the nitrile oxide from the alkyne and activates the nitrile for the cycloaddition. organic-chemistry.orgthieme-connect.com

The 1,3-dipolar cycloaddition of nitrile oxides has also been successfully applied to the nitrile functionality of highly functionalized 4H-pyrans to furnish 1,2,4-oxadiazoles. tandfonline.com Additionally, this reaction can be performed with isatin (B1672199) imines to produce spiro[indolin–oxadiazol] derivatives, showcasing the versatility of this synthetic strategy.

Table 3: Examples of Nitrile Oxide Cycloaddition Reactions

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Reference |

|---|---|---|---|

| α-Nitroketone | Nitrile | Acid-catalyzed dehydration | google.com |

| Alkyne | Nitrile | Iron(III) nitrate | organic-chemistry.orgthieme-connect.com |

| Oximes | Imidates | Toluene, heat | sctunisie.org |

| - | 4H-Pyrans | - | tandfonline.com |

Cycloadditions Involving Amidrazones

The reaction of amidrazones with suitable electrophiles is a versatile method for the synthesis of various nitrogen-containing heterocycles. In the context of 1,2,4-oxadiazoles, while the reaction of amidoximes is more common, amidrazones can theoretically be employed. For instance, the reaction of an amidrazone with an orthoester in the presence of a catalyst can lead to the formation of a 1,2,4-triazole (B32235), and variations of this reaction could potentially be adapted for 1,2,4-oxadiazole synthesis. However, specific examples of cycloadditions involving amidrazones for the direct synthesis of this compound are not extensively documented in the literature. A related method involves the reductive opening of a 1,2,4-oxadiazole ring with hydrazine (B178648) to form an amidrazone, which can then be used in further synthetic transformations. researchgate.net

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful approach for the formation of the 1,2,4-oxadiazole ring system. These methods often involve the intramolecular cyclization of an O-acylamidoxime intermediate, which can be formed in situ.

A common strategy involves the reaction of an amidine with an oxidant. For example, N-acyl amidines can undergo oxidative cyclization promoted by reagents like N-bromosuccinimide (NBS) in ethyl acetate at room temperature, affording substituted 1,2,4-oxadiazoles in high yields. mdpi.com Another approach utilizes PhI(OAc)₂ (PIDA) as an oxidant for the cyclization of aromatic N-acylguanidines to form 3-amino-1,2,4-oxadiazoles. acs.org

Furthermore, copper-catalyzed cascade reactions of amidines with methylarenes under mild conditions provide a one-pot route to 3,5-disubstituted-1,2,4-oxadiazoles through a tandem oxidation-amination-cyclization process. mdpi.com Iron(III) nitrate has also been employed to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through the in situ generation of a nitrile oxide followed by a 1,3-dipolar cycloaddition. organic-chemistry.org

Elaboration and Functionalization of the Acetic Acid Side Chain

Synthetic Routes for Incorporating the -CH₂COOH Moiety at Specific Positions

The introduction of the acetic acid side chain at the C3 position of the 1,2,4-oxadiazole ring is typically achieved through the cyclization of a suitable precursor already containing this functional group or a precursor that can be readily converted to it.

A prevalent method involves the reaction of an amidoxime with a malonic acid derivative. For instance, the reaction of an amidoxime with ethyl chloroacetate (B1199739) under basic conditions yields the corresponding ethyl (1,2,4-oxadiazol-3-yl)acetate. This ester can then be hydrolyzed to the desired this compound. libretexts.orgacs.org The initial esterification of the acetic acid moiety serves as a protecting group strategy to avoid unwanted side reactions of the carboxylic acid during the oxadiazole ring formation.

Another approach starts with a nitrile-containing precursor. For example, a nitrile can be converted to an amidoxime, which is then reacted with a dicarboxylic acid anhydride, such as succinic anhydride, in a one-pot reaction using a NaOH/DMSO medium to yield a 1,2,4-oxadiazole bearing a carboxylic acid side chain. mdpi.com

| Starting Materials | Reagents and Conditions | Product | Reference |

| Amidoxime, Ethyl chloroacetate | Base (e.g., K₂CO₃), Reflux | Ethyl (1,2,4-oxadiazol-3-yl)acetate | |

| Ethyl (1,2,4-oxadiazol-3-yl)acetate | Acid or Base (e.g., NaOH, KOH) | This compound | libretexts.orgacs.org |

| Amidoxime, Succinic anhydride | NaOH, DMSO | (1,2,4-Oxadiazol-3-yl)propanoic acid | mdpi.com |

| Nitrile, Hydroxylamine, Malonic acid derivative | Multistep one-pot | This compound derivative | acs.org |

Strategies for Further Derivatization of the Acetic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for further functionalization, allowing for the creation of a diverse range of derivatives. Standard peptide coupling and esterification reactions are commonly employed.

Amide Formation: The carboxylic acid can be activated with coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), followed by reaction with a primary or secondary amine to form the corresponding amide. lew.roipbcams.ac.cn

Ester Formation: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents in the presence of a base. smolecule.com

These derivatization strategies are crucial for modifying the physicochemical properties of the parent compound, which can be essential for its application in various fields. nih.govthermofisher.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amide Coupling | CDI or EDAC/HOBt, Amine | Amide derivative | lew.roipbcams.ac.cn |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester derivative | smolecule.com |

Advanced Synthetic Approaches and Library Generation

High-Throughput and Parallel Synthesis Techniques

The demand for large and diverse collections of compounds for screening purposes has driven the development of high-throughput and parallel synthesis methodologies for 1,2,4-oxadiazole derivatives.

Parallel Synthesis: One-pot parallel synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been successfully implemented. acs.org This often involves the in-situ formation of an amidoxime from a nitrile and hydroxylamine, followed by acylation with a carboxylic acid and subsequent cyclodehydration. The use of reagents like 1,1'-carbonyldiimidazole (CDI) facilitates parallel purification through simple liquid-liquid extractions. nih.gov These methods are amenable to automation, allowing for the rapid generation of compound libraries.

Flow Chemistry: Continuous flow reactors offer a powerful platform for the high-throughput synthesis of 1,2,4-oxadiazole libraries. smolecule.com This technology allows for precise control over reaction parameters such as temperature and time, leading to improved yields and purity. The process typically involves a low-temperature peptide coupling of a carboxylic acid with a hydroxyamidine, followed by a high-temperature cyclization in the flow reactor to yield the desired 1,2,4-oxadiazole. This integrated synthesis and purification platform significantly shortens the timeline for library generation.

These advanced synthetic techniques enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of new compounds with desired properties.

Expanding the Synthesizable Chemical Space of this compound Derivatives

The expansion of the chemical space for 1,2,4-oxadiazole derivatives is a critical endeavor in medicinal chemistry and materials science. By developing robust and versatile synthetic methodologies, researchers can generate large libraries of novel compounds for screening and structure-activity relationship (SAR) studies. The primary strategies focus on creating diverse substitution patterns at the C3 and C5 positions of the oxadiazole ring, which is often achieved through parallel synthesis, functionalization of pre-formed scaffolds, and the application of novel catalytic systems.

The assembly of the 3,5-disubstituted 1,2,4-oxadiazole core generally follows a three-step sequence: the generation of an amidoxime, its condensation with a carboxylic acid to form an O-acylamidoxime intermediate, and a subsequent cyclodehydration to yield the final heterocycle. acs.org Two dominant methods for this construction are the condensation of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. beilstein-journals.orgresearchgate.net Building upon these fundamental routes, significant efforts have been made to optimize and adapt them for diversity-oriented synthesis.

A key advancement in this area is the development of one-pot parallel synthesis protocols. acs.orgnih.gov These methods allow for the efficient combination of various building blocks to rapidly produce a multitude of derivatives. A notable one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles has been optimized for parallel chemistry, enabling the creation of extensive compound libraries. acs.orgnih.gov The method's utility was demonstrated by successfully generating a 141-member library with a high success rate and moderate yields. acs.org This approach has been used to probe diverse combinations of nitriles and carboxylic acids, yielding 3-alkyl-5-alkyl, 3-alkyl-5-aryl, 3-aryl-5-aryl, and 3-aryl-5-alkyl derivatives. acs.org Based on this validated method, a virtual library of nearly 5 million drug-like 3,5-disubstituted 1,2,4-oxadiazoles was enumerated, highlighting the vast chemical space that can be accessed. acs.orgnih.gov

| Nitrile Starting Material | Carboxylic Acid Starting Material | Resulting Derivative Type | Yield (%) |

|---|---|---|---|

| Pyridine-4-carbonitrile | 2-Chlorobenzoic acid | 3-Aryl-5-Aryl | 55 |

| Thiophene-2-carbonitrile | 2-(3-Methyl-2-oxopyridin-1(2H)-yl)acetic acid | 3-Aryl-5-Alkyl | Data not specified |

| Various Aliphatic Nitriles | Various Aliphatic Carboxylic Acids | 3-Alkyl-5-Alkyl | Moderate |

| Various Aromatic Nitriles | Various Aliphatic Carboxylic Acids | 3-Aryl-5-Alkyl | Moderate |

Another powerful strategy for expanding the chemical space involves the post-synthesis functionalization of a core oxadiazole scaffold. This approach is particularly useful for introducing functionalities that might not be compatible with the initial ring-forming conditions. For instance, a library of 1,2,4-oxadiazole derivatives was created by decorating the nitrogen atom of a piperidine (B6355638) ring attached at the C5 position. mdpi.com The synthesis began with the reaction of 2-naphthonitrile (B358459) with hydroxylamine to form the amidoxime, which was then coupled with N-Boc-isonipecotic acid. mdpi.com After deprotection of the piperidine nitrogen, a variety of N-alkyl and N-aryl side chains were introduced via reaction with different bromo-compounds, leading to a series of novel dual Farnesoid X Receptor (FXR) antagonists and Pregnane (B1235032) X Receptor (PXR) agonists. mdpi.com

| Core Scaffold | Reactant for N-Substitution | Final Product | Yield (%) |

|---|---|---|---|

| 3-(Naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | Bromoethane | 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | 77 |

| 3-(Naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | 1-Bromopropane | 3-(Naphthalen-2-yl)-5-(1-propylpiperidin-4-yl)-1,2,4-oxadiazole | 87 |

| 3-(Naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | 1-Bromobutane | 5-(1-Butylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | 72 |

| 3-(Naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | 2-Bromopropane | 5-(1-Isopropylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | 50 |

| 3-(Naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | Methyl 4-(bromomethyl)benzoate | Methyl 4-((4-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methyl)benzoate | 80 |

The development of milder and more efficient reaction conditions has also been instrumental in broadening the scope of accessible 1,2,4-oxadiazole derivatives. Room-temperature synthesis protocols, often employing a base like potassium or sodium hydroxide (B78521) in an aprotic polar solvent such as DMSO, have been established. mdpi.comnih.gov These conditions are advantageous for synthesizing derivatives with thermosensitive functional groups, thereby expanding the potential for using the oxadiazole core as a bioisosteric replacement for amide or ester linkages in complex molecules. nih.gov The choice of activating agent for the carboxylic acid component is also crucial, with reagents like carbonyldiimidazole (CDI) and ethyl chloroformate being commonly used. mdpi.commdpi.com Furthermore, newer oxidative cyclization methods, which form the heterocyclic core through the oxidative coupling of N–H and O–H or C–H bonds, represent an emerging frontier for synthesizing 1,2,4-oxadiazoles under mild conditions. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show distinct signals for the different types of protons present.

The methylene (B1212753) protons (-CH₂-) of the acetic acid group are anticipated to appear as a singlet, given the absence of adjacent protons for coupling. This signal's chemical shift is influenced by the electron-withdrawing nature of both the adjacent carboxylic acid and the 1,2,4-oxadiazole ring. The proton attached to the C5 carbon of the oxadiazole ring would also produce a singlet. The most downfield signal is expected to be the acidic proton of the carboxyl group (-COOH), which typically appears as a broad singlet and can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH ) | 10.0 - 12.0 | Broad Singlet | 1H |

| Oxadiazole Ring (C5-H ) | 8.5 - 9.0 | Singlet | 1H |

| Methylene (-CH₂ -) | 3.9 - 4.3 | Singlet | 2H |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum is expected to show four signals corresponding to the four unique carbon environments. The two carbons within the 1,2,4-oxadiazole ring (C3 and C5) are characteristically found at high chemical shifts (downfield) due to their position in a heteroaromatic system. Studies on various 1,2,4-oxadiazole derivatives confirm that these ring carbons typically resonate in the δ 167–176 ppm range. nih.gov The carbonyl carbon (-C OOH) of the acetic acid moiety is also expected in this region, generally around δ 170-175 ppm. The methylene carbon (-C H₂-), being an sp³-hybridized carbon, will appear much further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 170 - 175 |

| Oxadiazole Ring (C 3) | 167 - 176 |

| Oxadiazole Ring (C 5) | 167 - 176 |

| Methylene (-C H₂-) | 35 - 45 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would display several characteristic absorption bands. A very broad band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid, is expected. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would likely appear around 1700-1740 cm⁻¹. Additionally, the C=N stretching vibration of the 1,2,4-oxadiazole ring is typically observed in the 1600-1620 cm⁻¹ region. ijrrr.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Methylene | C-H Stretch | 2900 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1740 | Strong, Sharp |

| Oxadiazole Ring | C=N Stretch | 1600 - 1620 | Medium |

| Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium |

Note: Expected ranges are based on established infrared spectroscopy correlation tables and data from related compounds. ijrrr.com

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a specific crystal structure for this compound is not publicly documented, this technique would provide invaluable data if suitable crystals were obtained.

Table 4: Data Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | The exact distances between bonded atoms and the angles between them. |

| Intermolecular Interactions | Details of non-covalent interactions, such as hydrogen bonding and van der Waals forces. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and provides structural clues through the analysis of its fragmentation patterns under ionization.

The molecular formula of this compound is C₄H₄N₂O₃, corresponding to a molecular weight of approximately 128.09 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby validating the elemental composition.

Under electron impact (EI) or other ionization methods, the molecule would fragment in a predictable manner. The fragmentation of 1,2,4-oxadiazole systems is known to involve characteristic cleavage of the heterocyclic ring. researchgate.net Additionally, the acetic acid side chain could undergo fragmentation, such as the loss of a carboxyl radical (•COOH) or a molecule of carbon dioxide (CO₂).

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₄H₄N₂O₃]⁺ | 128 | Molecular Ion |

| [M - CO₂]⁺ | [C₃H₄N₂O]⁺ | 84 | Loss of carbon dioxide |

| [M - COOH]⁺ | [C₃H₃N₂O]⁺ | 83 | Loss of carboxyl radical |

| Ring Fragments | - | Varies | Fragments resulting from the characteristic cleavage of the 1,2,4-oxadiazole ring. researchgate.net |

Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazole 3 Acetic Acid Derivatives

The Influence of Substituents on Biological Activities

The biological profile of 1,2,4-oxadiazole (B8745197) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. The electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced when exerted through the C5 position compared to the C3 position. rjptonline.org This electronic property, along with the steric and hydrophobic characteristics of the substituents, dictates the molecule's interaction with its biological target.

The substituent at the C3 position of the 1,2,4-oxadiazole ring plays a critical role in modulating the biological activity of its derivatives. Research has shown that variations at this position can significantly impact potency and selectivity across different therapeutic targets.

In a series of novel 1,2,4-oxadiazole/quinazoline-4-one hybrids designed as antiproliferative agents, modifications at the C3 position of the oxadiazole ring were explored. The SAR analysis revealed that the nature of the aryl group at C3 was a key determinant of activity. For instance, compounds with a simple phenyl group at C3 were compared with those bearing electron-donating or electron-withdrawing groups. frontiersin.org

Similarly, in the development of anti-Alzheimer's agents, a series of 3,5-diaryl 1,2,4-oxadiazole derivatives were synthesized. This study involved placing phenyl, benzyl, or 4-trifluoromethylphenyl groups at the C3 position. The findings indicated that these modifications directly influenced the compounds' inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For example, some derivatives with specific C3 substituents showed inhibitory potency against AChE that was significantly higher than the standard drug, donepezil. nih.gov

Another study focusing on anticancer agents synthesized 3-aryl-1,2,4-oxadiazoles and found that the presence of specific groups, such as arylsulfonylmethyl, at the C3 position was linked to antihypertensive activity. rjptonline.org The structural modifications were directly correlated with the observed biological outcomes. rjptonline.org

| C3-Substituent | Target/Activity | Observation | Reference |

| Phenyl | Antiproliferative | Serves as a baseline for comparison with substituted aryl groups. | frontiersin.org |

| Benzyl | Anti-Alzheimer's (AChE/BuChE inhibition) | Influences cholinesterase inhibitory potential. | nih.gov |

| 4-Trifluoromethylphenyl | Anti-Alzheimer's (AChE/BuChE inhibition) | Modulates inhibitory activity against AChE and BuChE. | nih.gov |

| Arylsulfonylmethyl | Antihypertensive | Linked to the compound's antihypertensive properties. | rjptonline.org |

In the pursuit of novel antibiotics, a series of 59 derivatives of 1,2,4-oxadiazoles were synthesized with variations at the C5 position (and other rings). These modifications led to the identification of 17 compounds with activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting the importance of the C5-substituent in antibacterial activity. nih.gov

Research into anticancer agents has also underscored the significance of the C5 position. In one study, the introduction of a piperidin-4-yl or trichloromethyl group at the C5 position of a 1,2,4-oxadiazole, coupled with a cyclopentyloxy or n-butyloxy group on the C3-aryl ring, was found to be essential for good cytotoxic activity against prostate (DU145) and breast (MDA-MB-231) cancer cell lines. researchgate.net

Furthermore, in the context of anti-Alzheimer's agents, a study on 1,2,4-oxadiazole derivatives showed that incorporating a thiophene (B33073) motif at the C5 position, with a phenyl ring at C3, resulted in the most optimal scaffold for selective inhibition of the MAO-B enzyme. nih.gov

| C5-Substituent | Target/Activity | Observation | Reference |

| Varied Aryl/Heteroaryl Rings | Antibacterial (S. aureus) | Variations led to potent compounds against Gram-positive bacteria. | nih.gov |

| Piperidin-4-yl | Anticancer (Prostate, Breast) | Essential for significant cytotoxic activity. | researchgate.net |

| Trichloromethyl | Anticancer (Prostate, Breast) | Crucial for potent anticancer effects. | researchgate.net |

| Thiophene | Anti-Alzheimer's (MAO-B inhibition) | Optimal for selective MAO-B inhibition when paired with a C3-phenyl group. | nih.gov |

The acetic acid group attached to the 1,2,4-oxadiazole core, specifically at the C3 position, is a key functional group that often plays a decisive role in molecular recognition and biological potency. Its carboxylic acid function can act as a hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions with biological targets, such as the basic residues in an enzyme's active site.

In a study focused on developing inhibitors for the papain-like protease (PLpro) of SARS-CoV-2, researchers designed a series of 1,2,4-oxadiazole derivatives that incorporated an aryl carboxylic acid moiety. The systematic SAR studies revealed that the introduction of this acidic group was crucial for enhancing the enzymatic inhibition activity. ipbcams.ac.cn Most of the synthesized derivatives featuring an aryl carboxylic acid showed potent inhibitory activities against PLpro. ipbcams.ac.cn This suggests that the carboxylic acid group engages in critical interactions within the enzyme's binding pocket, contributing significantly to the compound's potency.

Similarly, research on derivatives of biphenyl-4-yloxy acetic acid, which were converted into 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) heterocycles, demonstrated significant anti-inflammatory and analgesic activity. rroij.com The retention of the acetic acid concept, even when part of a larger framework, points to its importance for this biological effect.

The synthesis of [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxy]acetic acids as potential PPAR agonists further illustrates the strategic use of the acetic acid moiety to target specific receptors and achieve a desired pharmacological response. frontiersin.org

Bioisosteric Replacement Strategies Involving the Acetic Acid Group and Oxadiazole Ring

Bioisosterism is a fundamental strategy in drug design, involving the substitution of a molecular fragment with another that retains similar physical and chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. The 1,2,4-oxadiazole ring itself is frequently employed as a bioisostere for ester and amide groups, offering greater metabolic stability while preserving the capacity for hydrogen bonding. scielo.brresearchgate.net

Strategies involving the 1,2,4-oxadiazole ring and its associated functional groups include:

Oxadiazole as an Amide/Ester Mimic: The 1,2,4-oxadiazole nucleus is widely used to replace hydrolytically labile ester or amide linkages in drug candidates. This replacement can lead to compounds with improved in vivo stability and better pharmacokinetic profiles. ufpr.brrjptonline.org

Replacement of the Oxadiazole Ring: In some cases, the 1,2,4-oxadiazole ring itself can be replaced by other five-membered heterocycles to probe for improved activity. For example, a library of compounds was synthesized where 1,2,4-oxadiazoles were compared with their 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) bioisosteres. researchgate.net In this study, the 1,3,4-thiadiazole analogue exhibited significant activity against a breast cancer cell line, indicating that this bioisosteric switch was beneficial for that specific target. researchgate.net

Replacement of the Acetic Acid Moiety: The carboxylic acid group can be replaced by other acidic functional groups or moieties that can mimic its key interactions. For instance, in the development of neuroprotective MAO-B inhibitors, a bioisosteric-based introduction of the 1,2,4-oxadiazole ring itself served to replace other linkers, resulting in a highly potent and selective inhibitor. nih.gov While not a direct replacement of an acetic acid, this demonstrates the principle of using heterocycles to mimic the spatial and electronic properties of other functional groups. In other contexts, tetrazoles are a common bioisostere for carboxylic acids.

Conformational Analysis and its Implications for Structure-Activity Relationships

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis, often aided by computational methods like molecular docking, provides insights into the preferred spatial arrangement of a molecule and how this geometry influences its biological activity.

For 1,2,4-oxadiazole derivatives, the relative orientation of the substituents at the C3 and C5 positions, as well as the flexibility of any side chains like the acetic acid group, can have a profound impact on potency.

A study on 1H-indazole-bearing compounds as MAO-B inhibitors provides a clear example of the importance of conformational flexibility. Molecular docking simulations were performed on a series of inhibitors, including a potent compound (20) containing a 1,2,4-oxadiazole ring and a more rigid analogue (18). nih.gov The results highlighted that the greater molecular flexibility of compound 20 allowed it to achieve a better shape complementarity within the enzymatic cleft of MAO-B compared to its rigid counterpart. This superior fit was proposed as a key reason for its higher inhibitory potency, underscoring the crucial role of molecular conformation and flexibility in achieving tight binding to the target enzyme. nih.gov

The planarity of the 1,2,4-oxadiazole ring acts as a rigid scaffold, but the rotatable bonds connecting the substituents at C3 and C5, and the bonds within the acetic acid side chain, allow the molecule to adopt various conformations. The lowest energy conformation is not always the bioactive one; the molecule may adopt a higher energy conformation to fit optimally into a binding site. Understanding these conformational possibilities is essential for rational drug design and for explaining observed SAR trends.

Biological Activity and Medicinal Chemistry Applications of 1,2,4 Oxadiazole 3 Acetic Acid Derivatives

Overview of the Pharmacological Potential

The versatility of the 1,2,4-oxadiazole (B8745197) scaffold allows for the synthesis of diverse derivatives with a wide range of biological activities. nih.govscielo.br Extensive exploration of this heterocyclic system has led to the identification of molecules with anti-infective, anticancer, neuroprotective, anti-inflammatory, and analgesic properties. nih.govrjptonline.orgscielo.br

Anti-infective Applications: Antibacterial, Antiviral, and Antiparasitic Activities

Derivatives of 1,2,4-oxadiazole have demonstrated notable potential as anti-infective agents, with activity against bacteria, viruses, and parasites.

Antibacterial Activity: Certain 1,2,4-oxadiazole derivatives have shown efficacy against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, a lead 1,2,4-oxadiazole compound exhibited a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile, comparable to the antibiotic vancomycin. acs.org Further modifications of this class of compounds have yielded derivatives with potent activity against various clinically relevant strains of E. faecium. acs.org One study reported a 1,2,4-oxadiazole derivative with an MIC of 4 µg/mL against S. aureus. nih.gov Another synthesized derivative was found to be a potent antimicrobial agent with a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 0.15 µg/mL. nih.gov

Antiviral Activity: The 1,2,4-oxadiazole scaffold has been explored for its antiviral properties. A series of 1,2,4-oxadiazole derivatives were designed and synthesized as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral life cycle. ipbcams.ac.cn Compounds 13f and 26r from this series demonstrated potent PLpro inhibitory activity with IC50 values of 1.8 and 1.0 μM, respectively, and also exhibited antiviral activity against SARS-CoV-2 with EC50 values of 5.4 and 4.3 μM. ipbcams.ac.cn Another study focused on repositioning the 1,2,4-oxadiazole scaffold as a SARS-CoV-2 PLpro inhibitor, with one derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5), showing dual inhibitory potential against both PLpro (IC50 = 7.197 μM) and the spike protein's receptor-binding domain (IC50 = 8.673 μM). nih.gov

Antiparasitic Activity: The 1,2,4-oxadiazole nucleus has been identified as a valuable scaffold in the development of antiparasitic drugs. scielo.brresearchgate.net Derivatives have shown activity against various parasites, including those responsible for trypanosomiasis and leishmaniasis. nih.gov For example, one 1,2,4-oxadiazole derivative displayed activity against Trypanosoma brucei rhodesiense (IC50 = 21.6 μM), T. cruzi (IC50 = 100.2 μM), and Leishmania donovani (IC50 = 5.7 μM). nih.gov Another compound was found to inhibit the in vitro growth of L. donovani (IC50 = 2.3 μM) and T. brucei (IC50 = 5.2 μM). nih.gov

Table 1: Anti-infective Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target Organism/Enzyme | Activity (IC50/EC50/MIC) | Reference |

|---|---|---|---|

| Lead 1,2,4-oxadiazole | C. difficile | MIC: 6 μg/mL | acs.org |

| Derivative of compound 1 | E. faecium | Potent activity | acs.org |

| Antibiotic 58 | S. aureus ATCC | MIC: 4 µg/mL | nih.gov |

| 3-substituted 5-amino 1,2,4-oxadiazole | S. aureus | MIC: 0.15 µg/mL | nih.gov |

| Compound 13f | SARS-CoV-2 PLpro | IC50: 1.8 μM | ipbcams.ac.cn |

| Compound 26r | SARS-CoV-2 PLpro | IC50: 1.0 μM | ipbcams.ac.cn |

| Compound 13f | SARS-CoV-2 | EC50: 5.4 μM | ipbcams.ac.cn |

| Compound 26r | SARS-CoV-2 | EC50: 4.3 μM | ipbcams.ac.cn |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | SARS-CoV-2 PLpro | IC50: 7.197 μM | nih.gov |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | Spike Protein RBD | IC50: 8.673 μM | nih.gov |

| Derivative 7 | T. brucei rhodesiense | IC50: 21.6 μM | nih.gov |

| Derivative 7 | T. cruzi | IC50: 100.2 μM | nih.gov |

| Derivative 7 | L. donovani | IC50: 5.7 μM | nih.gov |

| Compound 8 | L. donovani | IC50: 2.3 μM | nih.gov |

| Compound 8 | T. brucei | IC50: 5.2 μM | nih.gov |

Anti-cancer Investigations: Antiproliferative Activity in Various Cell Lines

The 1,2,4-oxadiazole scaffold is a recurring motif in the design of potential anticancer agents. rjptonline.orgscielo.br Derivatives have been evaluated for their ability to inhibit the proliferation of various human cancer cell lines.

One study reported the in vitro evaluation of 3,5-disubstituted 1,2,4-oxadiazoles against a panel of six human cancer cell lines, with some compounds showing significant activity against the DU145 prostate cancer cell line (IC50: 9.3 μM). rjptonline.org Another series of 3,5-diaryl-1,2,4-oxadiazoles demonstrated a significant reduction in tumor cell count and weight in a mouse model of Ehrlich Ascites Carcinoma. rjptonline.org More recently, 1,2,4-oxadiazole-imidazothiazole derivatives have shown in vitro anticancer activity against various cell lines, including A375 melanoma (IC50 = 1.22 μM), MCF-7 breast cancer (IC50 = 0.23 μM), and ACHN renal cancer (IC50 = 0.11 μM). nih.gov Furthermore, fused 1,2,4-oxadiazole-1,3,4-oxadiazole derivatives have exhibited moderate to excellent anticancer potency against MCF-7, A549, and MDA MB-231 cancer cell lines, with some derivatives showing IC50 values at sub-micromolar concentrations. nih.gov

Table 2: Antiproliferative Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3,5-disubstituted 1,2,4-oxadiazole | DU145 (Prostate) | 9.3 μM | rjptonline.org |

| 1,2,4-oxadiazole-imidazothiazole derivative (6) | A375 (Melanoma) | 1.22 μM | nih.gov |

| 1,2,4-oxadiazole-imidazothiazole derivative (6) | MCF-7 (Breast) | 0.23 μM | nih.gov |

| 1,2,4-oxadiazole-imidazothiazole derivative (6) | ACHN (Renal) | 0.11 μM | nih.gov |

| 1,2,4-oxadiazole-1,3,4-oxadiazole fused derivatives (18a-c) | MCF-7, A549, MDA MB-231 | Sub-micromolar | nih.gov |

Research in Neurodegenerative Diseases: Anti-Alzheimer's Potential

Derivatives of 1,2,4-oxadiazole have emerged as promising candidates for the development of multi-target agents for Alzheimer's disease (AD). nih.govnih.gov Research has focused on their ability to inhibit key enzymes involved in the pathology of AD, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

A series of novel 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their anti-AD potential. nih.govrsc.org Several of these compounds demonstrated excellent inhibitory activity against AChE, with IC50 values ranging from 0.00098 to 0.07920 µM, making them significantly more potent than the standard drug donepezil. nih.gov For instance, compounds 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, and 13b showed AChE inhibitory IC50 values in the range of 0.0158 to 0.121 μM. nih.govrsc.org In another study, a series of 1,2,4-oxadiazole compounds were designed based on donepezil, with compound 6n showing the highest potency and selectivity towards BuChE with an IC50 value of 5.07 µM. nih.gov A novel 1,2,4-oxadiazole derivative, wyc-7-20, has also shown promise in AD therapy by improving cognitive impairments and reducing β-amyloid and tau pathologies in a transgenic animal model. dovepress.com

Table 3: Anti-Alzheimer's Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 1b, 2a-c, 3b, 4a-c, 5a-c | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 µM | nih.gov |

| 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | Acetylcholinesterase (AChE) | 0.0158 - 0.121 μM | nih.govrsc.org |

| Compound 6n | Butyrylcholinesterase (BuChE) | 5.07 µM | nih.gov |

Anti-inflammatory and Analgesic Properties

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to possess anti-inflammatory and analgesic activities. rjptonline.orgscielo.br These compounds often aim to provide therapeutic benefits with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com

A series of 1,3,4-oxadiazole (B1194373)/thiadiazole and 1,2,4-triazole (B32235) derivatives of biphenyl-4-yloxy acetic acid were synthesized and evaluated for their anti-inflammatory and analgesic potential. nih.gov Compounds 3, 7, 17, and 20 from this series showed a significant reduction in rat paw edema and a significant analgesic effect. nih.gov Notably, compound 17 exhibited greater anti-inflammatory activity (81.81%) than the reference drug flurbiprofen (B1673479) (79.54%). nih.gov Another study reported that 5-amino-substituted 1,2,4-oxadiazoles showed significant anti-inflammatory activity (51%) in a carrageenan paw edema model. rjptonline.org Additionally, 3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole demonstrated good analgesic and anti-inflammatory activities in preclinical models. rjptonline.org

Table 4: Anti-inflammatory and Analgesic Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Activity | Model | Reference |

|---|---|---|---|

| Compound 17 (biphenyl-4-yloxy acetic acid derivative) | 81.81% anti-inflammatory activity | Carrageenan-induced rat paw edema | nih.gov |

| 5-amino-substituted 1,2,4-oxadiazole | 51% anti-inflammatory activity | Carrageenan paw edema | rjptonline.org |

| 3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | Good analgesic and anti-inflammatory activity | Formalin-induced pain and carrageenan-induced paw edema | rjptonline.org |

Rational Design Principles for Novel Bioactive Compounds Based on the 1,2,4-Oxadiazole-3-acetic Acid Scaffold

The rational design of novel bioactive compounds based on the this compound scaffold involves several key principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties.

A primary strategy is the functionalization of the 1,2,4-oxadiazole ring at its C3 and C5 positions. nih.gov For instance, in the design of anti-Alzheimer's agents, incorporating benzyl, phenyl, or p-trifluoromethyl phenyl groups at the C3 position and a phenyl moiety with various substituents at the C5 position has been explored. nih.gov The choice of substituents is often guided by the desire to modulate properties such as lipophilicity and electronic character to enhance target engagement. nih.gov

Another key principle is the use of bioisosteric replacement. The 1,2,4-oxadiazole core can act as a bioisostere for amide bonds, which can improve metabolic stability and other pharmacokinetic parameters. nih.gov This approach was successfully employed in the design of SARS-CoV-2 PLpro inhibitors by replacing the amide backbone of a known inhibitor with a 1,2,4-oxadiazole ring. nih.gov

Furthermore, the design strategy often involves mimicking the structural features of known active compounds. For example, the design of selective BuChE inhibitors was based on the structure of the AChE inhibitor donepezil. nih.gov Molecular modeling and docking studies are also crucial tools in the rational design process, allowing for the prediction of how a designed molecule will interact with its biological target and guiding the selection of optimal substituents for synthesis. nih.govnih.gov The predicted ADME (absorption, distribution, metabolism, and excretion) properties are also considered to ensure that the designed compounds have a higher likelihood of reaching their target in the body. nih.govrsc.org

Mechanistic Investigations and Molecular Target Identification

Elucidation of Mechanism of Action (MOA) for 1,2,4-Oxadiazole-3-acetic Acid Derivatives

The mechanism of action for this compound derivatives is multifaceted, primarily involving the inhibition of specific enzymes or the modulation of receptor activity. The core 1,2,4-oxadiazole (B8745197) structure serves as a versatile scaffold, allowing for substitutions at its 3- and 5-positions. These modifications enable the fine-tuning of the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. For instance, some derivatives have been found to induce apoptosis in cancer cells, suggesting a mechanism tied to the activation of programmed cell death pathways. The specific molecular pathways can vary significantly depending on the nature of the substituents attached to the oxadiazole ring.

Identification and Characterization of Specific Biological Targets

Research has identified a broad spectrum of biological targets for 1,2,4-oxadiazole derivatives, ranging from enzymes involved in viral replication and neuroinflammation to receptors that regulate metabolism.

Derivatives of 1,2,4-oxadiazole have demonstrated significant inhibitory activity against a variety of enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Papain-like Protease (PLpro): In the context of antiviral research, 1,2,4-oxadiazole derivatives have been developed as potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme critical for viral replication. nih.govipbcams.ac.cnnih.gov Systematic studies have shown that introducing an aryl carboxylic acid moiety to the 1,2,4-oxadiazole scaffold enhances inhibitory activity. ipbcams.ac.cnnih.gov For example, compounds 13f and 26r were identified with IC₅₀ values of 1.8 µM and 1.0 µM, respectively, against PLpro. ipbcams.ac.cnnih.gov Another study identified derivative 5 as having dual inhibitory potential against both PLpro (IC₅₀ = 7.197 µM) and the spike protein's receptor-binding domain (IC₅₀ = 8.673 µM). nih.gov

Cholinesterases (AChE, BuChE): The 1,2,4-oxadiazole scaffold is a key feature in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov Numerous studies have reported potent AChE inhibitory activity, with some derivatives showing IC₅₀ values in the nanomolar range, surpassing the potency of the standard drug donepezil. nih.govnih.gov For instance, one series of compounds exhibited IC₅₀ values against AChE ranging from 0.0158 to 0.121 µM. nih.gov Another study reported even more potent derivatives with IC₅₀ values between 0.00098 and 0.07920 µM. nih.gov Inhibition of BuChE was generally less potent. nih.govnih.gov

Monoamine Oxidases (MAO-A, MAO-B): As part of the multitarget approach to treating Alzheimer's disease, 1,2,4-oxadiazole derivatives have also been evaluated as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B). nih.govmdpi.com Certain derivatives have demonstrated remarkable, selective potency against MAO-B, with IC₅₀ values of 74.68 µM and 225.48 µM, which were more potent than the reference compound biperiden. nih.gov Other research has identified compounds with potent MAO-A inhibition (IC₅₀ values from 47.25 to 129.7 µM) and MAO-B inhibition (IC₅₀ values of 117.43 µM and 140.02 µM). nih.gov Another study focusing on 1,2,4-oxadiazin-5(6H)-ones found derivatives with potent MAO-B inhibition, with the most active compounds showing IC₅₀ values of 0.371 µM and 0.900 µM. mdpi.com

Kinases (BRAFV600E, EGFR, RIPK1): The 1,2,4-oxadiazole core is present in compounds designed to inhibit various protein kinases involved in cancer cell proliferation. Derivatives have been developed as inhibitors of p38α and BRAFV600E. frontiersin.org Others have shown promise as epidermal growth factor receptor (EGFR) inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range against EGFR-positive cancer cell lines. frontiersin.orgnih.govdovepress.com Additionally, a novel 1,2,4-oxadiazole scaffold was identified as a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor with an IC₅₀ value of 1.3 µM. nih.gov

Aldose Reductase (ALR2): Derivatives of 1,2,4-oxadiazol-5-yl-acetic acid have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The most active compounds in one study exhibited inhibitory activity in the submicromolar range. acs.org

Please note that the following table is interactive.

| Enzyme Target | Compound/Derivative | IC₅₀ (µM) | Reference |

| PLpro (SARS-CoV-2) | 13f | 1.8 | ipbcams.ac.cnnih.gov |

| PLpro (SARS-CoV-2) | 26r | 1.0 | ipbcams.ac.cnnih.gov |

| PLpro (SARS-CoV-2) | 5 | 7.197 | nih.gov |

| AChE | Series 1 | 0.0158 - 0.121 | nih.gov |

| AChE | Series 2 | 0.00098 - 0.07920 | nih.gov |

| BuChE | 4b | 11.50 | nih.gov |

| BuChE | 3a | 16.64 | nih.gov |

| MAO-B | 2b | 74.68 | nih.gov |

| MAO-B | 4c | 117.43 | nih.gov |

| MAO-A | Series | 47.25 - 129.7 | nih.gov |

| RIPK1 | Imidazole-oxadiazole | 1.3 | nih.gov |

| ALR2 | 7c | Submicromolar | acs.org |

Beyond enzyme inhibition, 1,2,4-oxadiazole derivatives are known to interact with nuclear receptors, modulating their activity.

Peroxisome Proliferator-Activated Receptors (PPARs): Several studies have focused on developing 1,2,4-oxadiazole derivatives as agonists for PPARs, which are key regulators of glucose and lipid metabolism. nih.gov One study identified new trans-acrylic acid derivatives with a 1,2,4-oxadiazole core as dual PPARα/γ agonists, with compounds 9n and 9a showing potent activity (EC₅₀ values of 0.07 µM and 0.06 µM for PPARα, and 0.781 µM and 3.29 µM for PPARγ, respectively). nih.gov Other research has explored 1,2,4-oxadiazoles as PPARα agonists for potential anticancer applications, with compound 16 being the most active with an EC₅₀ between 0.23–0.83 μM. nih.govresearchgate.net

Farnesoid X Receptor (FXR) / Pregnane (B1235032) X Receptor (PXR): The 1,2,4-oxadiazole scaffold has been identified in a new class of farnesoid X receptor (FXR) antagonists. Compound 1 , featuring a 3-(2-naphthyl)-1,2,4-oxadiazole core, was identified as a potent and selective FXR antagonist with an IC₅₀ of 0.58 μM. Further exploration led to the discovery of dual FXR antagonists and Pregnane X Receptor (PXR) agonists. mdpi.com

Analysis of Molecular Interaction Profiles at Binding Sites

The biological activity of 1,2,4-oxadiazole derivatives is dictated by their specific molecular interactions within the binding sites of their target proteins. Hydrogen bonding and hydrophobic interactions are crucial contributors to their binding affinity and selectivity.

The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring are effective hydrogen bond acceptors, a property that is fundamental to their interaction with biological targets. st-andrews.ac.ukresearchgate.net

In studies of PLpro inhibitors, molecular docking simulations revealed that the nitrogen atom of the oxadiazole ring can form a hydrogen bond with the Gln270 residue in the enzyme's active site. mongoliajol.info Other simulations showed hydrogen bonds forming between the oxadiazole ring's heteroatoms and residues like Gly238 and Cys285. mdpi.com

For cholinesterase inhibitors, various substituents on the oxadiazole derivative, such as those containing oxygen or nitrogen atoms, can serve as hydrogen bond donors or acceptors with amino acids in the AChE active site. nih.gov

In the case of FXR antagonists, the oxadiazole ring was observed to form a hydrogen bond with the side chain of Gln285. mdpi.com

The aromatic nature of the 1,2,4-oxadiazole ring and its substituents allows for significant hydrophobic interactions, such as π-π stacking, with aromatic amino acid residues in protein binding pockets. scielo.br

Docking studies of PLpro inhibitors have shown hydrophobic interactions with residues such as Pro249 and Tyr265. mongoliajol.info

In the binding site of FXR, the naphthyl substituent of an antagonist engages in π-stacking interactions with Phe429, while the piperidine (B6355638) ring makes hydrophobic contact with Met246 and Phe288. mdpi.com

For AChE inhibitors, docking simulations showed that the benzene (B151609) ring and the 1,2,4-oxadiazole ring can form π-π stacking interactions with residues like Trp-84 and Phe-330. mdpi.com

Similarly, hydrophobic interactions between the oxadiazole ring of certain derivatives and α-Thr179 on the colchicine (B1669291) binding site of tubulin have been reported. scielo.br

Role of Cation-π and Other Aromatic Interactions

The 1,2,4-oxadiazole ring, a key structural motif in medicinal chemistry, plays a significant role in the molecular recognition of target proteins through various non-covalent interactions. While often considered a bioisosteric replacement for ester and amide groups, its aromatic character, although modest, allows it to participate in crucial interactions such as π-π stacking and cation-π interactions, which contribute to the binding affinity and specificity of compounds like this compound and its derivatives. researchgate.netnih.gov

The involvement of the 1,2,4-oxadiazole core in stacking-like intermolecular interactions is a subject of ongoing research. mdpi.com These interactions are fundamental in ligand-protein binding and the folding of macromolecules. mdpi.com The nature and strength of these interactions are influenced by the substituents on the oxadiazole ring, which can modulate its electronic properties.

Detailed research findings have elucidated the specific types of aromatic interactions that 1,2,4-oxadiazole derivatives can form within protein binding sites. These interactions are critical for the compound's mechanism of action and molecular target identification.

π-π Stacking Interactions:

The 1,2,4-oxadiazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). mdpi.comscielo.br These interactions are a significant factor in the binding of ligands to their protein targets. For instance, molecular dynamics studies of Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), a compound structurally related to this compound, have suggested that π-π stacking interactions contribute to its binding mode. mdpi.com

In a study of 1,2,4-oxadiazole derivatives targeting bovine tubulin, hydrophobic interactions were observed between the heterocycle and α-Thr179, while π-π stacking occurred with β-Asn258 at the colchicine binding site. researchgate.net Another derivative in the same study exhibited π-π stacking with tyrosine via a methoxyphenyl ring substituent. scielo.brresearchgate.net

A systematic study of N-pyridyl ureas bearing a 1,2,4-oxadiazole moiety provided detailed geometric parameters for (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions, confirming the capability of the 1,2,4-oxadiazole ring to participate in such contacts. mdpi.comnih.gov The analysis of the Cambridge Structural Database (CSD) revealed numerous structures where the 1,2,4-oxadiazole core is involved in intermolecular π-π interactions with both five- and six-membered aromatic rings. mdpi.com

| Interacting Residue/Moiety | Type of Interaction | Compound/Derivative Series | Biological Target | Source |

|---|---|---|---|---|

| Tyrosine (Tyr) | π-π stacking | 1,2,4-Oxadiazole derivative with a methoxyphenyl group | Bovine Tubulin | scielo.brresearchgate.net |

| β-Asn258 | π-π stacking | 1,2,4-Oxadiazolic derivatives | Bovine Tubulin (Colchicine binding site) | researchgate.net |

| Pyridine | π···π (oxadiazole)···(pyridine) | N-pyridyl ureas with 1,2,4-oxadiazole | Not applicable (Crystallographic study) | mdpi.comnih.gov |

| 1,2,4-Oxadiazole | π···π (oxadiazole)···(oxadiazole) | N-pyridyl ureas with 1,2,4-oxadiazole | Not applicable (Crystallographic study) | mdpi.comnih.gov |

Cation-π Interactions:

Cation-π interactions, which occur between an electron-rich π-system and a cation, are also a possibility for the 1,2,4-oxadiazole ring, although they are more commonly reported for the more aromatic 1,3,4-oxadiazole (B1194373) isomer. scielo.br These interactions can involve cationic amino acid residues such as lysine (B10760008) (Lys) and arginine (Arg), or metal ions. For example, in the case of 1,2,4-oxadiazole derivatives designed as farnesoid X receptor (FXR) antagonists, the piperidine ring of the ligand was found to form cation-π interactions with Phe288 and Tyr306. mdpi.com While this interaction does not directly involve the oxadiazole ring's π-system, it highlights the importance of this force in the binding of molecules containing the 1,2,4-oxadiazole scaffold.

Other Aromatic and Non-covalent Interactions:

Beyond classical π-π stacking, other non-covalent interactions involving the 1,2,4-oxadiazole ring have been identified. In a study of cyclohexane (B81311) and cyclohexene (B86901) carboxylic acids with a 1,2,4-oxadiazole substituent, previously undescribed non-covalent interactions between the oxadiazole ring and the carboxylic group, specifically O(carboxyl)···C(oxadiazole) and O(oxadiazole)···C(carboxyl), were revealed through X-ray diffraction analysis. researchgate.net Computational studies indicated that these interactions are electrostatic and dispersive in nature. researchgate.net

Furthermore, the nitrogen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, which is a crucial aspect of its ability to mimic ester and amide groups in biological systems. scielo.brresearchgate.net For instance, a derivative of 1,2,4-oxadiazole was found to form a hydrogen bond between one of the ring's nitrogen atoms and threonine. scielo.brresearchgate.net

Computational Chemistry and in Silico Approaches in 1,2,4 Oxadiazole 3 Acetic Acid Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While direct molecular docking studies on 1,2,4-Oxadiazole-3-acetic acid are not prominent, extensive research has been conducted on its derivatives. For instance, various 1,2,4-oxadiazole-based compounds have been docked into the active sites of numerous enzymes to predict their inhibitory potential. Studies have shown that the 1,2,4-oxadiazole (B8745197) ring can act as a bioisostere for ester and amide groups, participating in crucial hydrogen bonding and other non-covalent interactions within protein binding pockets. acs.org

In one study, novel 1,2,4-oxadiazole/quinazoline-4-one hybrids were evaluated as potential anticancer agents through molecular docking simulations against the EGFR tyrosine kinase domain (PDB ID: 1M17). The results indicated that these derivatives exhibited moderate to strong binding interactions, with calculated binding scores (S) ranging from -5.93 to -7.52 kcal/mol, comparable to the reference inhibitor Erlotinib (-7.30 kcal/mol). These interactions primarily involved hydrogen bonds and hydrophobic interactions with key amino acid residues like Met769 and Lys721.

Another research effort focused on designing 1,3,4-oxadiazole (B1194373) derivatives of mefenamic acid and performed docking studies against COX-1 and COX-2 enzymes to predict their anti-inflammatory activity. Similarly, oxadiazole derivatives have been designed and virtually screened as potential inhibitors for targets like cyclo-oxygenase-2 (COX-2), with the aim of developing safer anti-inflammatory agents. These studies underscore the utility of molecular docking in identifying potential protein targets and elucidating the structural basis for the activity of oxadiazole-containing compounds.

Table 1: Example Molecular Docking Scores for 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Protein | PDB ID | Binding Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole/Quinazoline Hybrids | EGFR Tyrosine Kinase | 1M17 | -5.93 to -7.52 | |

| 1,2,4-Oxadiazole Derivatives | Human 20S Proteasome | - | Ki of 26.1 nM | |

| 1,3,4-Oxadiazole-Mefenamic Acid | COX-2 | - | High Binding Potential |

Note: This table is illustrative and compiles data from studies on various 1,2,4- and 1,3,4-oxadiazole derivatives, not specifically this compound, to demonstrate the application of molecular docking.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking and for understanding the dynamic nature of their interactions.

MD simulations have been effectively used to validate the stability of docked 1,2,4-oxadiazole derivatives within their target binding sites. For example, in the development of selective COX-2 inhibitors, MD simulations were performed for 100 nanoseconds to confirm the stability of the designed oxadiazole-based analogs within the enzyme's binding cavity. These simulations help to ensure that the interactions observed in the static docking pose are maintained over time, providing greater confidence in the predicted binding mode.

In another study on novel 1,2,4-oxadiazole derivatives as inhibitors of Leishmania infantum CYP51, MD simulations indicated a strong and stable affinity of the lead compound for the enzyme. Similarly, MD simulations were employed to validate the docking results for novel 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives as COX-2 inhibitors, further explaining the basis for their selectivity. Research on 1,3,4-oxadiazole derivatives as potential PARP-1 inhibitors also utilized 100ns MD simulations, which showed that the ligand-protein interactions stabilized after 58-90ns, confirming a stable binding. These examples highlight the power of MD simulations to refine and validate docking predictions, offering a more dynamic and realistic view of the molecular interactions essential for therapeutic activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

QSAR studies have been successfully applied to various series of oxadiazole derivatives to predict their therapeutic activities. Both 2D and 3D-QSAR analyses have been performed on 1,3,4-oxadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid to model their anti-inflammatory activity. These models were built using techniques like Partial Least Square (PLS) regression and were validated by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). The resulting 3D-QSAR models, often generated using Comparative Molecular Field Analysis (CoMFA), provide contour maps that indicate regions where steric bulk or electrostatic charge modifications would be favorable or unfavorable for activity, offering crucial guidance for designing more potent analogs.

A ligand-based 3D-QSAR analysis was conducted on a series of 102 1,2,4-oxadiazole antibacterials targeting penicillin-binding proteins. The CoMFA-derived contour maps successfully defined the steric and electrostatic requirements for substitution to enhance antibacterial activity against Staphylococcus aureus. Another 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors also resulted in a robust predictive model, which was used to understand the structural requirements for antibacterial properties.

Table 2: Statistical Parameters from a Representative 3D-QSAR Study of 1,2,4-Oxadiazole Derivatives

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| q² (Cross-validated r²) | 0.5479 | Indicates good predictive ability of the model. | |

| r² (Non-cross-validated r²) | 0.9235 | Shows a strong correlation between predicted and experimental activity for the training set. | |

| F-value | 179.0 | High value indicates a statistically significant regression model. |

Note: The data represents a QSAR model for 1,2,4-oxadiazole derivatives as Sortase A inhibitors, illustrating the type of predictive models developed for this class of compounds.

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. Predicting these pharmacokinetic and toxicity profiles helps to identify compounds with a higher probability of success in clinical trials.

For various series of 1,2,4- and 1,3,4-oxadiazole derivatives, in silico ADMET prediction has been a standard component of the research pipeline. Web-based tools like SwissADME and PreADMET are commonly used to evaluate properties such as oral bioavailability, compliance with Lipinski's Rule of Five, and potential for blood-brain barrier penetration.

For example, a study on 1,3,4-oxadiazole derivatives as α-amylase inhibitors used in silico predictions to assess their drug-likeness. The analysis confirmed that the compounds generally complied with Lipinski's and other drug-likeness rules, suggesting good potential for oral bioavailability. In another investigation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives, ADME predictions showed that most compounds had over 70% absorption and complied with Lipinski's and Veber's rules, indicating favorable pharmacokinetic profiles. Similarly, in silico predictions for novel 1,2,4-oxadiazole derivatives targeting Leishmania infantum suggested high oral absorption and good bioavailability. These predictive studies are vital for deprioritizing compounds with likely poor pharmacokinetic properties before committing to costly and time-consuming synthesis and in vitro testing.

Virtual Screening and Computational Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. It is a powerful method for finding novel scaffolds for drug development. Once a "hit" is identified, computational lead optimization strategies are employed to refine its structure to improve potency, selectivity, and pharmacokinetic properties.

The 1,2,4-oxadiazole scaffold has been identified through virtual screening campaigns as a promising starting point for inhibitors of various targets. In one notable example, a structure- and ligand-based in silico approach was used to identify commercially available 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome, a target for anticancer drugs. Subsequent optimization of the initial hits led to the synthesis of a novel compound with significantly improved inhibitory activity.

Computational lead optimization is an iterative process involving the design of new analogs based on insights from molecular docking, MD, and QSAR models. For instance, after identifying a 1,2,4-oxadiazole hit for RIPK1, a key protein in inflammatory diseases, further structure-activity relationship studies were guided by similarity searching and biological evaluation to develop more potent inhibitors. In the development of translational readthrough-inducing drugs (TRIDs) for cystic fibrosis, an in silico optimization of a lead molecule was performed, leading to the design and synthesis of new 1,2,4-oxadiazole derivatives with high readthrough activity. These examples demonstrate the successful application of virtual screening to discover novel 1,2,4-oxadiazole leads and the subsequent use of computational chemistry to guide their optimization into promising drug candidates.

Emerging Research Directions and Future Prospects for 1,2,4 Oxadiazole 3 Acetic Acid

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 1,2,4-oxadiazoles often involves the cyclocondensation of an amidoxime (B1450833) with carboxylic acids, acid anhydrides, or acid halides. rjptonline.org However, the focus is shifting towards more environmentally benign and efficient "green" synthetic approaches.

Recent advancements include one-pot syntheses that streamline the process and reduce waste. For instance, a one-pot method for creating 3,5-disubstituted-1,2,4-oxadiazoles from carboxylic acids and nitriles has been optimized for parallel chemistry, proving effective for generating large compound libraries for high-throughput screening. acs.org This method involves the in-situ generation of an amidoxime, its condensation with a carboxylic acid to form an O-acylamidoxime, and subsequent cyclodehydration. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields. nih.gov One such method utilizes microwave irradiation for the coupling of amidoximes with carboxylic acids using reagents like EDCI and HOBt in DMF, leading to high-purity 1,2,4-oxadiazoles quickly. nih.gov Another green approach involves the use of water as a solvent and triethylamine (B128534) as a base for the synthesis of arylamidoximes, key precursors for 1,2,4-oxadiazoles. researchgate.net